molecular formula C16H22N2O3 B143886 Phthoxazolin CAS No. 130288-22-1

Phthoxazolin

Cat. No. B143886
M. Wt: 290.36 g/mol
InChI Key: MRTUFVRJHFZVOT-FJOYPXEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthoxazolin is a synthetic compound that has gained attention in scientific research due to its potential as a tool for studying biological processes. This compound has been shown to have a unique mechanism of action that allows it to selectively target specific proteins, making it a valuable tool for studying cellular pathways and protein functions.

Scientific Research Applications

Biosynthesis and Gene Clustering

Phthoxazolin A, an oxazole-containing polyketide, is known for its broad spectrum of anti-oomycete and herbicidal activities. The biosynthetic gene cluster for phthoxazolin A was identified and characterized in Streptomyces avermitilis, a producer of the anthelmintic agent avermectin. The study provided insights into the biosynthesis of the oxazole ring, triene polyketide, and carbamoyl moieties, deepening the understanding of the molecular genetics and enzymology of polyketide biosynthesis (Suroto et al., 2018).

Synthetic Chemistry and Catalysis

Phthoxazolin A has been synthesized using a series of highly stereoselective palladium-catalyzed cross-coupling reactions. The synthesis involves the construction of the Z,Z,E-trienyl unit and represents a significant accomplishment in the field of synthetic organic chemistry (Hénaff & Whiting, 2000). Furthermore, phosphinooxazolines, which are closely related to phthoxazolines, have been used as versatile, modular P,N-ligands in asymmetric catalysis. Their steric and electronic properties can be tailored for specific applications, significantly contributing to the field of asymmetric synthesis and catalysis (Helmchen & Pfaltz, 2000).

Cancer Research

In cancer research, phthoxazolin A has shown potential in modulating tumor–stromal cell interactions. Specifically, it inhibits the growth of human prostate cancer cells by affecting the interactions between prostate cancer cells and prostate stromal cells (PrSC). Phthoxazolin A impacts the expression of myofibroblast markers and the secretion of growth factors from PrSC, indicating its potential as a small-molecule modulator in cancer treatment (Kawada et al., 2009).

properties

CAS RN

130288-22-1

Product Name

Phthoxazolin

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

(3R,4Z,6Z,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide

InChI

InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4-,7-5+,12-8-/t14-/m1/s1

InChI Key

MRTUFVRJHFZVOT-FJOYPXEJSA-N

Isomeric SMILES

C/C(=C/C=C\C=C\CC1=CN=CO1)/[C@H](C(C)(C)C(=O)N)O

SMILES

CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O

Canonical SMILES

CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O

synonyms

phthoxazolin
phthoxazolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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